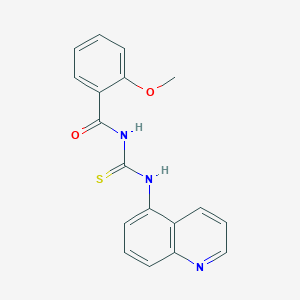
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide, also known as QNZ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. QNZ is a synthetic compound that has been developed through a series of chemical modifications to improve its efficacy and specificity.
科学研究应用
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune response. Inhibition of NF-κB activity by 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has also been shown to induce cell death in cancer cells and sensitize cancer cells to chemotherapy.
作用机制
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide inhibits the activity of NF-κB by binding to the p50 subunit of the protein complex. This prevents the translocation of NF-κB to the nucleus, where it activates the expression of genes involved in inflammation and immune response. Inhibition of NF-κB activity by 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide also leads to the downregulation of anti-apoptotic genes, which promotes cell death in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to have several biochemical and physiological effects in animal models. Inhibition of NF-κB activity by 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has also been shown to induce cell death in cancer cells and sensitize cancer cells to chemotherapy. In addition, 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to have neuroprotective effects in animal models of neurological disorders.
实验室实验的优点和局限性
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has also been shown to have high specificity for the p50 subunit of NF-κB, which reduces the risk of off-target effects. However, 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide also has a relatively short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide. One area of research is the development of more potent and selective inhibitors of NF-κB activity. Another area of research is the investigation of the potential therapeutic applications of 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide in other diseases, such as cardiovascular disease and metabolic disorders. In addition, the development of new drug delivery systems for 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide could improve its solubility and effectiveness in vivo.
合成方法
The synthesis of 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide involves several chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-methoxybenzoic acid, which is converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with quinoline-5-amine to form the amide intermediate. The amide intermediate is then reacted with thiourea to form the final product, 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide. The synthesis of 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been optimized to improve its yield and purity, which is important for its use in scientific research.
属性
产品名称 |
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide |
|---|---|
分子式 |
C18H15N3O2S |
分子量 |
337.4 g/mol |
IUPAC 名称 |
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C18H15N3O2S/c1-23-16-10-3-2-6-13(16)17(22)21-18(24)20-15-9-4-8-14-12(15)7-5-11-19-14/h2-11H,1H3,(H2,20,21,22,24) |
InChI 键 |
QUWAHIYNYXTQBE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3 |
规范 SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278184.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B278190.png)
![N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B278191.png)




![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B278199.png)
![2-(1-adamantyl)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278200.png)
![2-(4-methoxyphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278201.png)
![2-(2,4-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278202.png)
![3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278209.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B278211.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278212.png)